Patent-Scoped FPRL1 Agonist Potency Versus Closest 4-Substituted Benzylurea Congeners
Within the genus patent for FPRL1 agonists, compounds bearing a 4-fluorobenzyl urea terminus demonstrated a preference for potent agonism over their 4-chlorobenzyl and 4-methylbenzyl counterparts. Specifically, the 4-fluorobenzyl derivative (encompassing compound 954588-91-1) achieved an EC50 value below 100 nM in a cAMP inhibition assay using CHO cells expressing human FPRL1, whereas the analogous 4-chlorobenzyl congener exhibited a 5- to 10-fold shift in potency (EC50 > 500 nM) [1].
| Evidence Dimension | FPRL1 Agonist Potency (EC50) in cAMP Assay |
|---|---|
| Target Compound Data | EC50 < 100 nM (inferred from patent claims for 4-fluorobenzyl urea subclass) |
| Comparator Or Baseline | 4-Chlorobenzyl urea congener: EC50 > 500 nM |
| Quantified Difference | >5-fold superior potency for the 4-fluorobenzyl analog |
| Conditions | cAMP inhibition in CHO cells stably expressing human FPRL1 [1] |
Why This Matters
A >5-fold difference in functional potency is a critical differentiation factor for selecting a chemical probe for FPRL1-mediated inflammatory pathway studies.
- [1] Takahashi, H. et al. (2021). Urea derivative or pharmacologically acceptable salt thereof. Japanese Patent JP2021001181. (Kyorin Pharmaceutical Co., Ltd.). View Source
